An In-depth Technical Guide to 5-Bromo-4-chloropyrrolo[2,1-f]triazine: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide to 5-Bromo-4-chloropyrrolo[2,1-f]triazine: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide to 5-Bromo-4-chloropyrrolo[2,1-f][1][2][3]triazine: A Privileged Scaffold in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-4-chloropyrrolo[2,1-f][1][2]triazine, a halogenated heterocyclic compound, has emerged as a pivotal building block in medicinal chemistry. Its unique pyrrolotriazine core structure serves as a "privileged scaffold," enabling the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its role in the development of kinase inhibitors and antiviral agents. Safety considerations for handling this compound are also discussed based on data from structurally related molecules.
Introduction: The Rise of a Versatile Heterocycle
The pyrrolo[2,1-f][1][2]triazine ring system has garnered significant attention in the field of drug discovery due to its structural resemblance to purine nucleosides, allowing it to interact with a variety of biological targets. The strategic placement of bromo and chloro substituents on the 5- and 4-positions, respectively, provides two reactive handles for further chemical modifications, making 5-Bromo-4-chloropyrrolo[2,1-f][1][2]triazine an exceptionally valuable intermediate. Its primary utility lies in the synthesis of targeted therapeutics, particularly in the realms of oncology and virology.[2] Researchers leverage its unique structure to construct complex molecules designed to inhibit specific enzymes or proteins implicated in disease pathways.[2]
Core Properties and Identification
A clear understanding of the fundamental physicochemical properties of a compound is crucial for its effective use in research and development.
| Property | Value | Source |
| CAS Number | 1403767-33-8 | [2][3] |
| Molecular Formula | C₆H₃BrClN₃ | [2] |
| Molecular Weight | 232.47 g/mol | |
| Predicted Density | 2.03 ± 0.1 g/cm³ | [1] |
| Appearance | Not specified (likely a solid) | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Not available | N/A |
Synthesis Strategies: Constructing the Pyrrolotriazine Core
While a specific, publicly available, step-by-step protocol for the synthesis of 5-Bromo-4-chloropyrrolo[2,1-f][1][2]triazine is not readily found in peer-reviewed literature, its synthesis can be logically deduced from established methodologies for constructing the pyrrolo[2,1-f][1][2]triazine scaffold.[4][5] General strategies often commence from appropriately substituted pyrrole precursors.
A plausible synthetic approach is outlined below, based on common organic chemistry principles and published procedures for analogous compounds.
Conceptual Synthetic Workflow
Caption: General scheme for nucleophilic substitution at the C4 position.
This reaction allows for the introduction of a wide range of functional groups, including amines, ethers, and thioethers, which are crucial for modulating the pharmacological properties of the final compounds.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the C5 position is an excellent handle for forming new carbon-carbon and carbon-heteroatom bonds via well-established cross-coupling methodologies.
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Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base allows for the introduction of aryl, heteroaryl, or alkyl groups.
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Stille Coupling: This involves the reaction with organostannanes and a palladium catalyst, offering an alternative for introducing various organic moieties.
These reactions are fundamental in building the complex molecular architectures required for potent and selective kinase inhibitors and other therapeutic agents.
Caption: General scheme for palladium-catalyzed cross-coupling at the C5 position.
Applications in Drug Discovery
The pyrrolo[2,1-f]t[1][2]riazine scaffold is a cornerstone in the design of various therapeutic agents.
Kinase Inhibitors
A significant application of this scaffold is in the development of kinase inhibitors for cancer therapy. [6]Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. The pyrrolotriazine core can mimic the hinge-binding region of ATP, allowing for the design of potent and selective inhibitors of various kinases, such as VEGFR, EGFR, and JAK. [5]
Antiviral Agents
The structural similarity of the pyrrolotriazine nucleus to purine bases makes it an attractive scaffold for the development of antiviral drugs. [4]These compounds can act as nucleoside analogues, interfering with viral replication. A prominent example of a drug containing this core is Remdesivir, a broad-spectrum antiviral medication.
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for 5-Bromo-4-chloropyrrolo[2,1-f]t[1][2]riazine is not publicly available. However, based on the MSDS of structurally similar halogenated heterocyclic compounds, the following precautions are recommended. [7]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Fire Fighting: Use dry chemical powder, carbon dioxide, or foam to extinguish fires. In case of a fire, toxic fumes, including nitrogen oxides, hydrogen bromide, and hydrogen chloride, may be released. [7]* First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes.
-
Inhalation: Move to fresh air.
-
Ingestion: Rinse mouth and seek medical attention.
-
It is crucial to conduct a thorough risk assessment before handling this compound.
Conclusion
5-Bromo-4-chloropyrrolo[2,1-f]t[1][2]riazine is a highly valuable and versatile building block in modern medicinal chemistry. Its well-defined reactive sites allow for a wide range of chemical transformations, enabling the synthesis of complex and biologically active molecules. Its prominence in the development of kinase inhibitors and antiviral agents underscores its significance as a privileged scaffold. As research in targeted therapies continues to expand, the demand for and applications of this important heterocyclic intermediate are expected to grow.
References
-
Facile and Scalable Methodology for the Pyrrolo[2,1-f]t[1][2]riazine of Remdesivir. (2021). Organic Process Research & Development. Retrieved from [Link]
-
5-Bromo-4-chloropyrrolo[2,1-f]t[1][2]riazine - MySkinRecipes. (n.d.). Retrieved from [Link]
-
SAFETY DATA SHEET 5-BROMO-4-CHLORO-7H-PYRROLO[2,3-D]PYRIMIDINE. (n.d.). Retrieved from [Link]
-
(2R,3R,4S,5R)-2-(4-aminopyrrolo[2,1-f]t[1][2]riazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-carbonitrile Safety Data Sheet. (2024). Aaron Chemicals. Retrieved from [Link]
-
5-Bromo-4-chloro-pyrrolo[2,1-f]t[1][2]riazine - Chemical Suppliers. (n.d.). Retrieved from [Link]
-
Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f]t[1][2]riazines. (2011). Organic Process Research & Development. Retrieved from [Link]
-
Synthetic strategies for pyrrolo[2,1-f]t[1][2]riazine: the parent moiety of antiviral drug remdesivir. (2021). Chemistry of Heterocyclic Compounds. Retrieved from [Link]
-
Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. (2023). RSC Advances. Retrieved from [Link]
-
Bioactive Pyrrolo[2,1-f]t[1][2]riazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. (2023). Molecules. Retrieved from [Link]
-
WO2013177983A1 - Pyrrolo[2,1-f]t[1][2]riazine compound, and preparation method and application thereof. (2013). Google Patents. Retrieved from
-
Synthesis of furo[2',3':4,5]pyrrolo[1,2-d]t[1][2]riazine derivatives and their antibacterial activity. (2017). Arkivoc. Retrieved from [Link]
-
Ch 23 Stille and Suzuki Coupling. (2021). YouTube. Retrieved from [Link]
-
(12) United States Patent. (2003). Google Patents. Retrieved from [Link]
-
1403767-33-8 | 5-ブロモ-4-クロロピロロ[2,1-f]ト[1][2]リアジン. (n.d.). Capot Chemical. Retrieved from [Link]
-
Pyrrolo[2,1-f]t[1][2]riazine: a promising fused heterocycle to target kinases in cancer therapy. (2021). Journal of the Iranian Chemical Society. Retrieved from [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2011). Molecules. Retrieved from [Link]
-
Chapter 11 – Organometallics, Part 4 of 5: the Stille reaction. (2015). YouTube. Retrieved from [Link]
-
5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine - PubChem. (n.d.). Retrieved from [Link]
-
5-BROMO-4-CHLORO-7H-PYRROLO-[2,3-D]-PYRIMIDINE - 13C NMR. (n.d.). Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. echemi.com [echemi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2013177983A1 - Pyrrolo[2,1-f][1,2,4]triazine compound, and preparation method and application thereof - Google Patents [patents.google.com]
- 6. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
